N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a fluorinated phenyl group and a pyrimidine core substituted with methyl and pyrrole moieties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-15-22-18(25-8-4-5-9-25)14-19(23-15)26-10-12-27(13-11-26)20(28)24-17-7-3-2-6-16(17)21/h2-9,14H,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGRPQNLYXCLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of approximately 377.43 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a fluorophenyl group, which are known to influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.43 g/mol |
| Key Functional Groups | Piperazine, Pyrimidine, Fluorophenyl |
Anticancer Properties
Research indicates that compounds with similar structural elements exhibit significant anticancer activity. For example, derivatives containing piperazine and pyrimidine have shown effectiveness against various cancer cell lines. The biological evaluation of these compounds often includes assessing their ability to inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Evaluation
In a study evaluating various pyrimidine derivatives, the compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7). This suggests moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Similar compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.
Research Findings on Antimicrobial Efficacy
A comparative study revealed that derivatives with the piperazine structure had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
Neuropharmacological Effects
The presence of the piperazine moiety also suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
Neuropharmacological Study Overview
In vitro assays indicated that the compound acted as a selective serotonin receptor antagonist, which may contribute to its therapeutic potential in treating mood disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways associated with mood and behavior.
- Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Pyrimidine vs. Thienopyrimidine
Pyrimidine vs. Triazolo-Pyridazine
Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
